Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT is a synthetic peptide derived from the transforming growth factor-alpha, a member of the epidermal growth factor family. This compound is known for its role in cellular processes such as proliferation, differentiation, and migration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Detachment of the synthesized peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid substitution reactions to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents for amino acid replacement.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences.
Scientific Research Applications
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular behavior.
Medicine: Explored for its potential in regenerative medicine, particularly in wound healing and tissue repair.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT exerts its effects by binding to the epidermal growth factor receptor (EGFR) on the cell surface. This binding activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways regulate various cellular processes such as proliferation, differentiation, and migration .
Comparison with Similar Compounds
Similar Compounds
Transforming Growth Factor-Alpha: The parent molecule from which the fragment is derived.
Epidermal Growth Factor: Another member of the epidermal growth factor family with similar biological functions.
Heparin-Binding Epidermal Growth Factor: A related peptide with distinct binding properties and functions.
Uniqueness
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT is unique due to its specific sequence and acetylation, which can influence its stability, binding affinity, and biological activity. This makes it a valuable tool for studying the structure-function relationships of peptides and their interactions with receptors.
Properties
Molecular Formula |
C46H70N16O13S2 |
---|---|
Molecular Weight |
1119.3 g/mol |
IUPAC Name |
31-acetamido-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxamide |
InChI |
InChI=1S/C46H70N16O13S2/c1-22(2)36-44(74)53-17-35(67)61-37(23(3)4)45(75)57-28(7-6-12-51-46(48)49)40(70)60-32(38(47)68)19-76-77-20-33(55-24(5)64)43(73)58-30(14-26-15-50-21-54-26)41(71)59-31(18-63)39(69)52-16-34(66)56-29(42(72)62-36)13-25-8-10-27(65)11-9-25/h8-11,15,21-23,28-33,36-37,63,65H,6-7,12-14,16-20H2,1-5H3,(H2,47,68)(H,50,54)(H,52,69)(H,53,74)(H,55,64)(H,56,66)(H,57,75)(H,58,73)(H,59,71)(H,60,70)(H,61,67)(H,62,72)(H4,48,49,51) |
InChI Key |
AXWMEVUCUFITEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CN=CN3)NC(=O)C)C(=O)N)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.